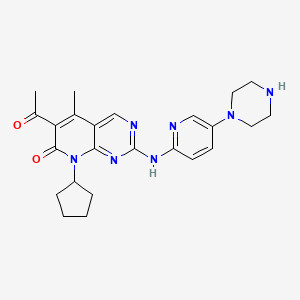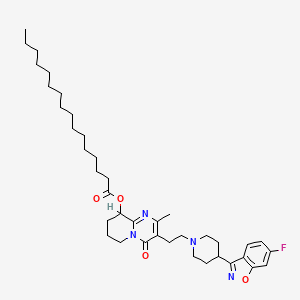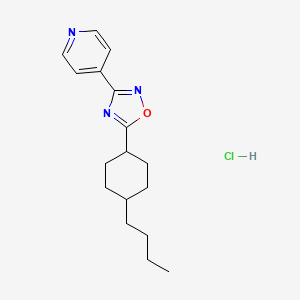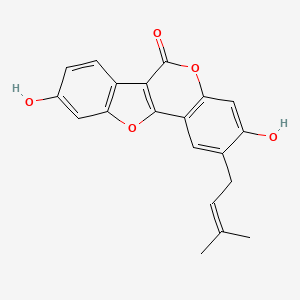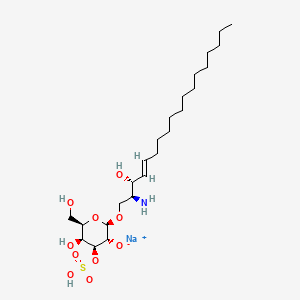
Pamicogrel
Vue d'ensemble
Description
Le Pamicogrel est un inhibiteur de la cyclo-oxygénase qui était en cours de développement pour ses effets anti-agrégation plaquettaire . Il est connu pour son potentiel à la fois en prophylaxie et dans le traitement des lésions cérébrales ischémiques et de l'occlusion artérielle chronique . La formule chimique du this compound est C25H24N2O4S, et il a une masse molaire de 448,54 g/mol .
Applications De Recherche Scientifique
Pamicogrel has several scientific research applications:
Chemistry: this compound is used as a model compound in studies involving cyclooxygenase inhibitors and their chemical properties.
Mécanisme D'action
Target of Action
Pamicogrel is primarily a cyclooxygenase (COX) inhibitor . Cyclooxygenase is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions. By inhibiting COX, this compound can effectively reduce the production of these prostaglandins .
Mode of Action
As a COX inhibitor, this compound interacts with its target by binding to the active site of the COX enzyme, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in processes such as inflammation, pain sensation, and platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting the COX enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can have downstream effects such as reduced inflammation and decreased platelet aggregation .
Result of Action
The primary result of this compound’s action is a reduction in platelet aggregation, due to its inhibition of prostaglandin production . This makes it a potential therapeutic agent for conditions where platelet aggregation is a problem, such as in thrombotic diseases . It was under development for its anti-platelet-aggregation effects .
Analyse Biochimique
Biochemical Properties
Pamicogrel plays a significant role in inhibiting cyclooxygenase enzymes, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid to thromboxane A2, a potent promoter of platelet aggregation . This inhibition reduces platelet aggregation and thrombus formation, making this compound effective in preventing arterial occlusive diseases . Additionally, this compound interacts with various biomolecules, including proteins and enzymes involved in the inflammatory response, further enhancing its anti-inflammatory properties .
Cellular Effects
This compound exerts its effects on various cell types, particularly platelets. By inhibiting cyclooxygenase enzymes, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation . This effect is crucial in preventing thrombus formation in arterial occlusive diseases. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cyclooxygenase enzymes . These changes result in reduced inflammation and improved blood flow in affected tissues .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2 . By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid to thromboxane A2, thereby reducing platelet aggregation . Additionally, this compound’s inhibition of cyclooxygenase enzymes leads to decreased production of prostaglandins, which are involved in the inflammatory response . This dual action of this compound makes it effective in both anti-platelet and anti-inflammatory therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its anti-platelet and anti-inflammatory effects over time, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, including platelet aggregation and inflammation, remain consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits platelet aggregation and reduces inflammation without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and bleeding . Threshold effects have been observed, where the efficacy of this compound plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form its active metabolite . This active metabolite then inhibits cyclooxygenase enzymes, exerting its anti-platelet and anti-inflammatory effects . The metabolic pathways of this compound involve various enzymes, including cytochrome P450 isoenzymes, which play a crucial role in its biotransformation . Additionally, this compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, including the cytoplasm and organelles involved in its metabolism . This distribution pattern is essential for this compound to exert its therapeutic effects effectively .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cyclooxygenase enzymes . This compound’s activity and function are influenced by its localization within the cell, as it needs to be in proximity to its target enzymes to exert its effects . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its therapeutic efficacy .
Méthodes De Préparation
Le Pamicogrel peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de l'acétate d'éthyle {2-[4,5-bis(4-méthoxyphényl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl} avec des réactifs appropriés dans des conditions contrôlées . La préparation du this compound implique la dissolution du composé dans le diméthylsulfoxyde (DMSO) pour créer une liqueur mère, qui est ensuite utilisée pour d'autres réactions . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires et des procédés de purification pour assurer une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le Pamicogrel subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites.
Substitution : Le this compound peut subir des réactions de substitution où certains groupes fonctionnels sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Le this compound est utilisé comme composé modèle dans des études impliquant des inhibiteurs de la cyclo-oxygénase et leurs propriétés chimiques.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la cyclo-oxygénase, une enzyme impliquée dans la formation des prostanoides, notamment les thromboxanes et les prostaglandines . En inhibant la cyclo-oxygénase, le this compound réduit la production de thromboxane A2, un puissant promoteur de l'agrégation plaquettaire . Cette inhibition conduit à une diminution de l'agrégation plaquettaire et à un risque réduit d'événements thrombotiques .
Comparaison Avec Des Composés Similaires
Le Pamicogrel est similaire à d'autres inhibiteurs de la cyclo-oxygénase tels que l'acide acétylsalicylique (aspirine), le clopidogrel et le ticagrélor . Le this compound est unique dans sa structure chimique et ses propriétés inhibitrices spécifiques. Contrairement à l'acide acétylsalicylique, qui inhibe de manière irréversible la cyclo-oxygénase, le this compound a un mécanisme d'action différent et potentiellement moins d'effets secondaires . Des composés similaires comprennent :
- Acide acétylsalicylique (aspirine)
- Clopidogrel
- Ticagrélor
- Prasugrel
- Cangrelor
Ces composés partagent des applications thérapeutiques similaires mais diffèrent par leurs structures chimiques, leurs mécanismes d'action et leurs propriétés pharmacocinétiques .
Propriétés
IUPAC Name |
ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHOARKJADAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048804 | |
| Record name | Pamicogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-34-7 | |
| Record name | Pamicogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101001-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamicogrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamicogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMICOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pamicogrel?
A1: this compound functions as a cyclooxygenase inhibitor, specifically targeting platelet aggregation. [] While its precise mechanism remains undefined in the provided abstracts, this classification suggests it likely interferes with the cyclooxygenase enzyme involved in thromboxane A2 synthesis, a potent platelet activator. This inhibition ultimately prevents platelet clumping and thrombus formation. []
Q2: What are some of the potential therapeutic applications of this compound?
A2: this compound demonstrates potential in both prophylactic and therapeutic settings. Research suggests its usefulness in addressing chronic arterial occlusion. [] Additionally, this compound shows promise in treating conditions like ischemic brain injury, particularly when arising from compromised cerebral circulation such as cerebral hemorrhage or infarction. [] This points towards potential applications in managing cardiovascular and cerebrovascular diseases. []
Q3: Are there any formulations being explored to enhance this compound delivery?
A3: Yes, research explores different formulations to potentially improve this compound administration and effectiveness. One such approach involves incorporating this compound into an oral enteric preparation alongside aspirin. [] This formulation aims to mitigate the gastrointestinal side effects often associated with aspirin use. Another approach investigates the development of dispersible tablets containing this compound. [] This format aims to achieve faster disintegration and dissolution, leading to potentially quicker absorption and enhanced bioavailability compared to conventional tablets or capsules. []
Q4: What other drugs are often mentioned in conjunction with this compound within the context of cardiovascular disease treatment?
A4: Several other medications, often classified as antiplatelet or anticoagulant agents, are mentioned alongside this compound in the context of cardiovascular disease management. These include clopidogrel, prasugrel, ticagrelor, sarpogrelate, and anagrelide, among others. [, ] The co-formulation of this compound with aspirin in specific preparations highlights their potential synergistic effects in addressing cardiovascular conditions. [] The inclusion of this compound in a broader class of anticoagulants in dispersible tablet formulations further emphasizes its potential role within a multi-faceted approach to treating cardiovascular and related diseases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





